REACTION_CXSMILES
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[CH3:1][O:2][P:3]([O:6]C)[O:4][CH3:5].[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Br)=[CH:11][CH:10]=1>>[CH3:1][O:2][P:3]([CH2:13][C:12]1[CH:15]=[CH:16][C:9]([Cl:8])=[CH:10][CH:11]=1)(=[O:6])[O:4][CH3:5]
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Name
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|
Quantity
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0.57 mL
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Type
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reactant
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Smiles
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COP(OC)OC
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=CC=C(CBr)C=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at rt for 5 min.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated in an oil bath at 80° C. for 20 min
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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It was cooled to rt
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Type
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CUSTOM
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Details
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the product purified on a silica-gel column with 25% EtOAc in hexane
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Reaction Time |
5 min |
Name
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Type
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product
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Smiles
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COP(OC)(=O)CC1=CC=C(C=C1)Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |